(3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone
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Overview
Description
(3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone is a compound that features a piperidine ring and an isoxazole ring. The presence of these two rings makes it a compound of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone typically involves the reaction of 3-methylisoxazole with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Shares the isoxazole ring but lacks the piperidine ring.
5-Amino-3-methylisoxazole: Similar structure but different positioning of the amino group.
Uniqueness
The combination of the piperidine and isoxazole rings in (3-Aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone provides unique chemical properties and potential biological activities that are not found in simpler analogs .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(3-aminopiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-9(15-12-7)10(14)13-4-2-3-8(11)6-13/h5,8H,2-4,6,11H2,1H3 |
InChI Key |
MOLJROWDRFHBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCC(C2)N |
Origin of Product |
United States |
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